N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.10487624 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with multiple receptors .
Mode of Action
Indole derivatives are known to have diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . They can interact with various receptors and enzymes, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to modulate multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . They can also inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Result of Action
Indole derivatives are known to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been observed to interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the conversion of arachidonic acid to prostaglandins . The compound’s sulfonamide group is known to form hydrogen bonds with the active sites of these enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins .
Cellular Effects
The effects of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors such as NF-κB, leading to altered cellular responses to inflammation and stress . Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, forming stable complexes that prevent substrate access and enzyme activity . This binding is facilitated by the sulfonamide group, which interacts with key amino acid residues in the enzyme’s active site . Additionally, the indole moiety of the compound can interact with various receptors and proteins, modulating their activity and leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that its effects on cellular function can diminish over time, likely due to gradual degradation and reduced bioavailability . In both in vitro and in vivo studies, the compound has demonstrated sustained anti-inflammatory effects, although these effects may wane with prolonged exposure .
Dosage Effects in Animal Models
The effects of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in its metabolism, converting it into various metabolites that are subsequently conjugated and excreted . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolites retaining biological activity .
Transport and Distribution
Within cells and tissues, N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is critical for its activity and function. It is known to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and efficacy . The compound’s presence in the nucleus allows it to directly affect gene expression and cellular responses to external stimuli .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-19-10-14(15(21)20(2)16(19)22)25(23,24)18-8-7-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFWCZVFXOBVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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